molecular formula C6H15Cl6O7P B14701778 1,1-Dichloroethanol;phosphoric acid CAS No. 25265-60-5

1,1-Dichloroethanol;phosphoric acid

Cat. No.: B14701778
CAS No.: 25265-60-5
M. Wt: 442.9 g/mol
InChI Key: HGTBMWASWRHTJH-UHFFFAOYSA-N
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Description

1,1-Dichloroethanol;phosphoric acid (CAS 25265-60-5) is a chemical compound with the molecular formula C6H15Cl6O7P and a molecular weight of 442.871 g/mol . The "phosphoric acid" component of this compound is a colorless, odorless, and strong mineral acid . Phosphoric acid is known for its corrosive properties and is soluble in water and ethanol . In a research context, phosphoric acid has wide-ranging applications. It is commonly used in the production of phosphate salts for buffering solutions, as its triprotic nature allows for effective pH control across a range, with pKa values of 2.14, 7.20, and 12.37 . Its utility extends to industrial research, including roles as a catalyst in organic synthesis, a reactant in the formation of other phosphorus-containing compounds, and an etching agent in material science . The specific combined structure with 1,1-dichloroethanol suggests potential value as an intermediate in organic synthesis or in the development of specialized materials. Researchers should note that phosphoric acid is corrosive and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, must be worn. All operations should be conducted in a well-ventilated area, ideally within a fume hood . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

25265-60-5

Molecular Formula

C6H15Cl6O7P

Molecular Weight

442.9 g/mol

IUPAC Name

1,1-dichloroethanol;phosphoric acid

InChI

InChI=1S/3C2H4Cl2O.H3O4P/c3*1-2(3,4)5;1-5(2,3)4/h3*5H,1H3;(H3,1,2,3,4)

InChI Key

HGTBMWASWRHTJH-UHFFFAOYSA-N

Canonical SMILES

CC(O)(Cl)Cl.CC(O)(Cl)Cl.CC(O)(Cl)Cl.OP(=O)(O)O

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of 1,1 Dichloroethanol;phosphoric Acid

Direct Adduct Formation

There is no available scientific literature describing the direct adduct formation between 1,1-dichloroethanol and phosphoric acid.

Stoichiometric Considerations in 1,1-Dichloroethanol and Phosphoric Acid Association

While the compound's registration indicates a 1:3 stoichiometric ratio between phosphoric acid and 1,1-dichloroethanol, the underlying chemical principles, equilibrium constants, or thermodynamic data governing this specific association are not documented. oup.com

Experimental Conditions for Optimal Adduct Yield and Purity

No studies detailing the experimental conditions—such as temperature, pressure, catalysts, or solvent systems—for the synthesis of this adduct could be located. Consequently, data on yield and purity are also unavailable.

Pathways Involving Halogenated Ethanol (B145695) Precursors

Research into alternative synthetic routes from related chemical precursors did not provide any specific pathways for the formation of 1,1-dichloroethanol;phosphoric acid.

Phosphoric Acid-Mediated Transformations of Related Chlorinated Alcohols

There are no documented instances of other chlorinated alcohols undergoing transformation mediated by phosphoric acid to produce the target compound. General reactions involving alcohols and phosphoric acid typically require specific conditions or more reactive phosphorus reagents to form phosphate (B84403) esters, and no examples were found for this specific class of halogenated adducts. acs.org

Generation from Dichloroacetaldehyde (B1201461) Reduction and Subsequent Interaction

The theoretical pathway involving the chemical reduction of dichloroacetaldehyde in the presence of phosphoric acid to form the 1,1-dichloroethanol adduct is not described in the available literature. While the reduction of aldehydes to alcohols is a fundamental organic reaction, its application for the synthesis of this specific adduct has not been reported.

Computational and Theoretical Investigations of 1,1 Dichloroethanol;phosphoric Acid

Quantum Chemical Characterization of Adduct Structure and Bonding

Quantum chemical calculations are instrumental in providing a detailed picture of the geometry, electronic structure, and bonding within the 1,1-dichloroethanol;phosphoric acid complex. These methods allow for a precise analysis of the interactions that define the adduct's stability and reactivity.

Electronic Structure Analysis and Charge Distribution within the Complex

The electronic structure of the this compound adduct is characterized by the formation of a hydrogen-bonded complex. Phosphoric acid, acting as a Brønsted acid, donates a proton from one of its hydroxyl groups to the lone pair of the oxygen atom in 1,1-dichloroethanol. This interaction significantly perturbs the electronic distribution of both molecules.

Computational methods like Density Functional Theory (DFT) can be employed to calculate the charge distribution within the complex. Analysis of calculated partial charges, for instance using methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), would reveal a significant polarization of the complex. The oxygen atom of the 1,1-dichloroethanol would exhibit an increased negative charge, while the hydrogen atom involved in the hydrogen bond and the phosphorus atom of the phosphoric acid would show an increased positive charge. This charge redistribution is a key feature of the activation of the alcohol by the phosphoric acid.

Table 1: Representative Calculated Partial Charges for a Model Phosphoric Acid-Alcohol Adduct

AtomPartial Charge (a.u.)
P (in H3PO4)+1.5 to +1.8
O (phosphoryl)-0.6 to -0.8
O (hydroxyl, H-bonded)-0.7 to -0.9
H (hydroxyl, H-bonded)+0.4 to +0.6
O (in alcohol)-0.5 to -0.7
C (alpha to OH)+0.2 to +0.4

Note: These values are representative and would vary based on the specific computational method and basis set used. The presence of two chlorine atoms in 1,1-dichloroethanol would further influence the charge distribution due to their electron-withdrawing inductive effects.

Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The primary intermolecular interaction in the this compound adduct is the hydrogen bond between the acidic proton of phosphoric acid and the oxygen of the alcohol. nih.gov Computational studies on similar systems have shown that phosphoric acids can act as bifunctional catalysts, engaging in multiple hydrogen bonds to organize the reactants in a transition state. acs.orgbath.ac.uk

In the case of the 1,1-dichloroethanol adduct, the phosphoryl oxygen (P=O) of the phosphoric acid can act as a hydrogen bond acceptor for other molecules or even for a C-H bond from the alcohol, although the latter would be a much weaker interaction. The strength and geometry of these hydrogen bonds can be precisely calculated. For the principal O-H···O hydrogen bond, typical calculated bond distances are in the range of 1.6 to 1.8 Å, with bond energies contributing significantly to the stability of the adduct.

Theoretical studies on the hydrogen-bonding interactions between flavonoids and ethanol (B145695) have demonstrated that the strength of the interaction and the degree of charge transfer are correlated. researchgate.net Similar principles would apply to the this compound complex, where the electron-withdrawing chlorine atoms would influence the basicity of the alcohol's oxygen and thus the strength of the hydrogen bond.

Table 2: Representative Hydrogen Bond Parameters for a Phosphoric Acid-Alcohol Complex

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Calculated Binding Energy (kcal/mol)
P-O-H ··· O(alcohol)2.6 - 2.85 - 10
C-H ··· O=P3.0 - 3.50.5 - 2

Note: These are typical ranges derived from computational studies of similar systems.

Mechanistic Elucidation of Adduct-Mediated Reactions

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms involving adducts like this compound.

Computational Mapping of Reaction Pathways and Transition States

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For a reaction involving the this compound adduct, such as a dehydration or substitution reaction, DFT calculations can identify the most likely reaction pathway.

The transition state is a critical point on the potential energy surface, and its structure and energy determine the reaction rate. Computational methods can locate and characterize transition states, providing insights into the bond-breaking and bond-forming processes. For instance, in a dehydration reaction, the transition state would likely involve the elongation of the C-O bond of the alcohol and the transfer of a proton. The phosphoric acid would act as a catalyst by stabilizing this transition state through hydrogen bonding.

Prediction of Stereochemical Outcomes in Related Catalytic Systems

In the context of chiral phosphoric acid catalysis, computational studies have been highly successful in predicting and explaining the stereochemical outcomes of reactions. rsc.orgelsevierpure.com While 1,1-dichloroethanol and phosphoric acid are themselves achiral, the principles derived from studies with chiral analogues are relevant.

These studies often reveal that the enantioselectivity arises from subtle differences in the energies of the diastereomeric transition states. The chiral catalyst creates a well-defined chiral pocket, and the substrate binds in a preferred orientation to minimize steric clashes and maximize favorable non-covalent interactions. By calculating the energies of the competing transition states leading to the different stereoisomers, the enantiomeric excess of a reaction can be predicted with reasonable accuracy. These models often highlight the crucial role of the substituents on the chiral backbone of the phosphoric acid in controlling stereoselectivity. cam.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of 1,1 Dichloroethanol;phosphoric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of chemical compounds. For the 1,1-dichloroethanol;phosphoric acid complex, a combination of ¹H, ¹³C, and ³¹P NMR would be essential to define the carbon-hydrogen framework, the nature of the phosphate (B84403) group, and the connectivity between the two components.

Proton (¹H) and Carbon-13 (¹³C) NMR for Backbone Elucidation

The ¹H and ¹³C NMR spectra would primarily provide information on the 1,1-dichloroethanol moiety. The interaction with phosphoric acid, potentially leading to the formation of a phosphate ester, would induce predictable changes in the chemical shifts.

Proton (¹H) NMR: In a deuterated solvent, the ¹H NMR spectrum of free 1,1-dichloroethanol is expected to show two signals: a singlet for the methyl protons (CH₃) and a singlet for the hydroxyl proton (-OH). The absence of a proton on the carbon bearing the chlorine atoms and the hydroxyl group means no spin-spin splitting would be observed between the methyl and other protons in the 1,1-dichloroethanol molecule itself. Based on data for the related compound 1,1-dichloroethane (B41102), where the methyl protons appear around 2.0 ppm and the single methine proton at 5.9 ppm, the methyl group in 1,1-dichloroethanol would likely resonate in a similar region. docbrown.info The hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature.

Upon esterification with phosphoric acid, the electron-withdrawing effect of the phosphate group would deshield the protons of the 1,1-dichloroethanol residue. This would cause a downfield shift in the signals, particularly for the methyl group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum of 1,1-dichloroethanol is predicted to have two distinct signals. Based on data for 1,1-dichloroethane, which shows signals at approximately 31.6 ppm for the methyl carbon and 69.4 ppm for the dichlorinated carbon, the signals for 1,1-dichloroethanol would be adjusted by the presence of the hydroxyl group. researchgate.netdocbrown.info The carbon atom bonded to the two chlorine atoms and the oxygen (C1) would be significantly downfield due to the cumulative electronegativity of these atoms. The methyl carbon (C2) would appear further upfield.

Formation of a phosphate ester at the hydroxyl position would further deshield the adjacent carbon (C1), causing a significant downfield shift. The methyl carbon (C2) would also experience a smaller downfield shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Dichloroethanol and its Phosphate Ester

Atom Predicted δ in 1,1-Dichloroethanol (ppm) Predicted δ in 1,1-Dichloroethyl Phosphate (ppm) Predicted Multiplicity
¹H
CH₃~ 2.1> 2.1s
OHVariableN/As
¹³C
C1 (-C(Cl)₂O-)~ 90-100> 100s
C2 (CH₃-)~ 25-30> 30q

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Phosphorus-31 (³¹P) NMR for Phosphate Environment Characterization

³¹P NMR spectroscopy is highly specific for observing phosphorus-containing compounds. slideshare.net With a natural abundance of 100% and a spin of ½, it provides clear and interpretable spectra. wikipedia.org

The chemical shift of phosphorus is sensitive to its oxidation state and the nature of the groups attached to it. By convention, 85% phosphoric acid is used as an external standard and is assigned a chemical shift of 0 ppm. slideshare.netresearchgate.net

In a sample of this compound, the ³¹P NMR spectrum would reveal the state of the phosphoric acid.

Free Phosphoric Acid: A sharp singlet at or near 0 ppm would indicate the presence of unreacted phosphoric acid.

Phosphate Esters: The formation of a phosphate ester by reaction of the alcohol group of 1,1-dichloroethanol with phosphoric acid would result in a new signal shifted from 0 ppm. libretexts.orglibretexts.org The exact chemical shift would depend on whether a mono-, di-, or tri-ester is formed. Generally, the formation of an alkyl phosphate ester shifts the ³¹P signal upfield. For instance, mono- and dialkyl phosphates typically resonate in the range of 0 to +5 ppm, while trialkyl phosphates appear in the 0 to -15 ppm range. The presence of multiple signals in the ³¹P spectrum would suggest a mixture of different phosphate species.

Predicted ³¹P NMR Chemical Shifts

Phosphorus Species Predicted Chemical Shift (δ, ppm)
Free H₃PO₄~ 0
Mono(1,1-dichloroethyl) phosphate~ 0 to +5
Di(1,1-dichloroethyl) phosphate~ 0 to +5
Tri(1,1-dichloroethyl) phosphate~ 0 to -15

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

While 1D NMR provides essential information, 2D NMR techniques would be crucial for unambiguously assigning the signals and confirming the structure, especially of any resulting phosphate ester.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the case of a 1,1-dichloroethyl phosphate ester, COSY would be expected to show no correlation for the methyl protons, as there are no adjacent protons to couple with. However, it would be useful to confirm the absence of unexpected long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This would definitively link the methyl proton signal to the methyl carbon signal in the 1,1-dichloroethanol moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This would be particularly valuable in confirming the structure of a phosphate ester. A correlation would be expected between the methyl protons (¹H) and the C1 carbon. More importantly, long-range coupling between the methyl protons and the phosphorus atom (¹H-³¹P HMBC) could be observed, providing direct evidence of the ester linkage.

H-P Coupling: In a high-resolution ¹H NMR spectrum, coupling between the protons on the carbon adjacent to the phosphate group and the ³¹P nucleus might be observed. This ³J(H-P) coupling would provide further confirmation of the ester formation. Similarly, the ³¹P spectrum might show coupling to the protons on the adjacent carbon. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For the potential products of the reaction between 1,1-dichloroethanol and phosphoric acid, HRMS would be key to identifying the exact composition. The presence of two chlorine atoms gives a characteristic isotopic pattern (M, M+2, M+4) that would be readily observable.

Calculated Exact Masses for Potential Products

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
1,1-DichloroethanolC₂H₄Cl₂O113.9639
Mono(1,1-dichloroethyl) phosphateC₂H₅Cl₂O₄P193.9224
Di(1,1-dichloroethyl) phosphateC₄H₈Cl₄O₅P305.8808
Tri(1,1-dichloroethyl) phosphateC₆H₁₂Cl₆O₄P417.8393

Note: These masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³¹P, ³⁵Cl).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and subjecting it to fragmentation to produce product ions. This provides detailed structural information. For a phosphate ester of 1,1-dichloroethanol, the fragmentation would likely involve several key pathways. The fragmentation of the related compound 1,1-dichloroethane often involves the loss of a chlorine atom or a molecule of HCl. docbrown.info

Predicted Fragmentation Pathways: For a precursor ion such as the molecular ion of mono(1,1-dichloroethyl) phosphate [C₂H₅Cl₂O₄P]⁺, likely fragmentations would include:

Loss of HCl: A common fragmentation for chlorinated compounds, leading to an ion at m/z [M - 36]⁺.

Loss of a chlorine radical: Resulting in an ion at m/z [M - 35]⁺.

Cleavage of the C-O bond: This could lead to a [C₂H₃Cl₂]⁺ fragment or a [H₂PO₄]⁻ fragment in negative ion mode.

Cleavage of the P-O bond: This could result in a [C₂H₄Cl₂O]⁺ fragment.

Loss of the entire dichloroethyl group: Leaving a protonated phosphoric acid fragment.

The presence of two chlorine atoms would give any chlorine-containing fragments a distinctive isotopic signature (a ratio of approximately 3:1 for fragments with one Cl, and 9:6:1 for fragments with two Cls), which would aid in their identification. docbrown.info

Predicted Key Fragments in MS/MS of Mono(1,1-dichloroethyl) phosphate

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Fragment
158.95HClC₂H₄ClO₄P
157.92Cl•C₂H₅ClO₄P
96.93C₂H₅O₄PC₂H₃Cl₂
98.99C₂H₄Cl₂H₃PO₄

Note: m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman)

The formation of a complex between 1,1-dichloroethanol and phosphoric acid is expected to occur through hydrogen bonding between the hydroxyl groups of the alcohol and the phosphoryl and hydroxyl groups of the phosphoric acid. These interactions would lead to noticeable shifts in the vibrational frequencies of the involved functional groups compared to the free molecules.

The key vibrational modes for 1,1-dichloroethanol would include the O-H stretching, C-O stretching, C-Cl stretching, and various bending modes of the ethyl group. For phosphoric acid, the characteristic vibrations involve the P=O stretching, P-O(H) stretching, and O-H stretching and bending modes. rsc.org

In the IR and Raman spectra of the complex, the most significant changes are anticipated in the O-H stretching region. The broad O-H stretching band of the alcohol and the acid would likely shift to lower wavenumbers and broaden further due to the formation of strong hydrogen bonds. The P=O stretching vibration of phosphoric acid is also expected to shift to a lower frequency as the oxygen atom participates in hydrogen bonding.

Below is a hypothetical data table of expected characteristic vibrational frequencies for the this compound complex, based on typical values for related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Spectral Activity
O-H (Alcohol & Acid)Stretching (H-bonded)3200 - 3500 (broad)IR and Raman active
C-H (Methyl)Stretching2850 - 3000IR and Raman active
P=O (Phosphoryl)Stretching (H-bonded)1100 - 1200Strong in IR, weaker in Raman
C-O (Alcohol)Stretching1000 - 1100Strong in IR
P-O(H) (Acid)Stretching900 - 1000Strong in IR
C-ClStretching600 - 800IR and Raman active

X-ray Diffraction (XRD)

While specific experimental XRD data for the this compound complex is not currently available, a hypothetical crystal structure can be proposed based on the strong hydrogen bonding capabilities of the constituent molecules. The crystal packing is expected to be dominated by an extensive network of hydrogen bonds.

The phosphoric acid molecule can act as a central hub, with its phosphoryl oxygen and three hydroxyl groups all participating in hydrogen bonding with the hydroxyl groups of three surrounding 1,1-dichloroethanol molecules. This would lead to a well-ordered, three-dimensional supramolecular assembly. The chlorine atoms of the 1,1-dichloroethanol molecules would likely be oriented outwards from the hydrogen-bonded core, potentially participating in weaker halogen-halogen or C-H···Cl interactions, further stabilizing the crystal lattice.

A hypothetical table of crystallographic parameters is presented below to illustrate the type of data that would be obtained from an XRD study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)1512
Z4

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